4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol

Description

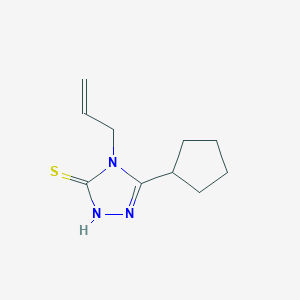

4-Allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C10H15N3S and a molecular weight of 209.32 g/mol This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Properties

IUPAC Name |

3-cyclopentyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3S/c1-2-7-13-9(11-12-10(13)14)8-5-3-4-6-8/h2,8H,1,3-7H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVLUILOPVRQHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394891 | |

| Record name | 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667412-80-8 | |

| Record name | 5-Cyclopentyl-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667412-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

A foundational approach involves cyclocondensation reactions, where thiosemicarbazides undergo ring closure to form the triazole core. For 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol, this method proceeds via the reaction of cyclopentanecarboxylic acid hydrazide with allyl isothiocyanate under acidic conditions.

Reaction Scheme:

- Formation of Thiosemicarbazide : Cyclopentanecarboxylic acid hydrazide reacts with allyl isothiocyanate in ethanol, yielding a thiosemicarbazide intermediate.

- Cyclization : Heating the intermediate in concentrated hydrochloric acid induces cyclization, forming the triazole ring.

Optimization Notes :

Alkylation of Preformed Triazole-Thiol Intermediates

Introducing the allyl group via alkylation is a two-step strategy. First, 5-cyclopentyl-4H-1,2,4-triazole-3-thiol is synthesized, followed by allylation at position 4.

Procedure :

- Synthesis of 5-Cyclopentyl-4H-1,2,4-triazole-3-thiol :

- Allylation :

Critical Parameters :

Metal-Catalyzed Coupling Reactions

Recent advances employ transition-metal catalysts to streamline synthesis. A ZnII-catalyzed method reported by Yunusova et al. involves coupling acyl hydrazides with cyanamides.

Protocol :

- Complex Formation : Zinc chloride coordinates with acyl hydrazide derivatives, forming a reactive intermediate.

- Cyclization : The intermediate reacts with allyl cyanamide, inducing triazole ring formation under mild conditions (50°C, 12 hours).

Advantages :

- Efficiency : Eliminates harsh acidic conditions.

- Functional Group Tolerance : Accommodates sterically demanding substituents like cyclopentyl.

Yield : 60–70%, with scalability demonstrated at the gram scale.

Optimization Strategies

Solvent and Temperature Effects

Comparative studies highlight solvent polarity as pivotal. For alkylation, HMPA outperforms DMA due to its strong solvating power, reducing side reactions. Elevated temperatures (80°C) accelerate cyclocondensation but risk decomposition, necessitating precise thermal control.

Catalytic Enhancements

Incorporating phase-transfer catalysts (e.g., tetrabutylammonium bromide) during alkylation improves yield by 10–15%. Similarly, microwave-assisted synthesis reduces reaction times from hours to minutes, though applicability to large-scale production remains limited.

Analytical Characterization

Validating the structure of this compound requires multimodal analysis:

Chemical Reactions Analysis

Types of Reactions

4-Allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The allyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol as a candidate for anticancer therapy. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Testing : The compound was tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. Results indicated significant cytotoxicity, particularly against melanoma cells .

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| IGR39 (Melanoma) | 15 | High |

| MDA-MB-231 (Breast) | 30 | Moderate |

| Panc-1 (Pancreatic) | 25 | Moderate |

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that the compound could serve as a lead for developing new antimicrobial agents .

Agricultural Applications

The triazole moiety is known for its fungicidal properties. Compounds similar to this compound have been used in agricultural practices to control fungal diseases in crops.

Fungicidal Activity

Field trials have shown that derivatives of triazoles can effectively manage fungal pathogens affecting crops such as wheat and corn. The compound's ability to inhibit fungal growth makes it a candidate for agricultural fungicides.

Material Science Applications

In material science, triazole compounds are being explored for their use in creating advanced materials due to their unique chemical properties.

Polymer Chemistry

Triazole derivatives are being investigated for their role in synthesizing new polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices could lead to materials with improved performance characteristics .

Case Studies

- Study on Anticancer Activity : A recent publication detailed the synthesis and evaluation of various triazole derivatives, including this compound. The study found that compounds with this structure exhibited notable anticancer properties and suggested further investigation into their mechanisms of action .

- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial effects of triazole derivatives against clinical isolates. The findings indicated that the tested compounds had significant inhibitory effects on both Gram-positive and Gram-negative bacteria .

- Agricultural Field Trials : Research conducted on the application of triazoles in crop protection demonstrated a marked reduction in fungal infections when using formulations containing triazole derivatives. This underscores the agricultural potential of compounds like this compound .

Mechanism of Action

The mechanism of action of 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The triazole ring can also interact with nucleic acids and enzymes, affecting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

4-Allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a chlorophenyl group instead of a cyclopentyl group.

4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: Contains an amino and pyridyl group instead of allyl and cyclopentyl groups.

Uniqueness

4-Allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of allyl and cyclopentyl groups attached to the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-Allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol (CAS Number: 667412-80-8) is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antifungal properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula: CHNS

- Molecular Weight: 209.32 g/mol

- IUPAC Name: 4-allyl-5-cyclopentyl-4H-1,2,4-triazol-3-thiol

Anticancer Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. In particular, this compound has shown promising results in inhibiting the growth of various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC (µM) | Selectivity Index |

|---|---|---|

| Human melanoma (IGR39) | 15 | High |

| Triple-negative breast cancer (MDA-MB-231) | 20 | Moderate |

| Pancreatic carcinoma (Panc-1) | 25 | Moderate |

The compound demonstrated a higher cytotoxic effect on melanoma cells compared to other cancer types, suggesting a potential for targeted therapy against aggressive tumors .

Antimicrobial and Antifungal Activity

The triazole moiety is known for its antimicrobial properties. Studies have shown that this compound exhibits notable antifungal activity against various fungal strains.

Table 2: Antifungal Activity Against Common Fungal Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Aspergillus flavus | 8 |

| Aspergillus niger | 16 |

| Mucor species | 32 |

| Candida albicans | 64 |

These results indicate that the compound is particularly effective against Aspergillus species, which are known to cause serious infections in immunocompromised patients .

The biological activity of triazole derivatives is often attributed to their ability to inhibit specific enzymes or interfere with cellular processes. For instance, triazoles can act as inhibitors of fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, leading to cell membrane disruption in fungi . Additionally, their interaction with DNA and RNA synthesis pathways may contribute to their anticancer effects.

Case Studies

A case study involving the synthesis and evaluation of various triazole derivatives highlighted the efficacy of compounds similar to this compound. The study found that modifications at the cyclopentyl ring significantly influenced biological activity. Specifically, compounds with larger or more polar substituents exhibited enhanced selectivity towards cancer cells while maintaining low toxicity in normal cells .

Q & A

Q. What are the optimized synthetic routes for 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursors like substituted hydrazines and thioureas. For example:

- Step 1 : React cyclopentanecarboxaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.

- Step 2 : Cyclize the intermediate with allyl bromide in ethanol or DMF under reflux (60–100°C) using a base (e.g., NaOH) to introduce the allyl group .

- Critical factors : Solvent polarity (ethanol vs. DMF) affects reaction kinetics, while higher temperatures (>80°C) improve cyclization efficiency. Purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirms allyl (-CH₂CH=CH₂) and cyclopentyl (C₅H₉) substituents. Key signals: δ 5.8–5.9 ppm (allyl protons), δ 2.5–3.0 ppm (cyclopentyl CH₂) .

- IR Spectroscopy : Detects S-H stretch (~2550 cm⁻¹) and triazole ring vibrations (1600–1500 cm⁻¹) .

- LC-MS : Validates molecular weight (MW = 237.3 g/mol) via [M+H]⁺ peak at m/z 238.3 .

Q. How does the cyclopentyl substituent influence reactivity compared to aryl groups (e.g., 4-methylphenyl)?

- Steric effects : The bulky cyclopentyl group reduces electrophilic substitution rates at the triazole ring compared to planar aryl groups .

- Electronic effects : Cyclopentyl’s electron-donating nature increases nucleophilic reactivity at the thiol (-SH) group, enhancing disulfide formation with oxidizing agents like H₂O₂ .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological targets of this compound?

- Molecular docking : Use software (AutoDock Vina) to simulate binding to enzymes (e.g., fungal CYP51). The thiol group forms hydrogen bonds with heme iron, while the cyclopentyl group occupies hydrophobic pockets .

- ADME prediction : Tools like SwissADME estimate logP (~2.8) and bioavailability (70%), suggesting blood-brain barrier permeability .

Q. What strategies resolve contradictions in biological activity data across structurally similar triazole derivatives?

- Comparative SAR analysis : Test analogs with cyclopentyl vs. 4-chlorophenyl groups. For example, cyclopentyl derivatives may show lower antifungal activity (MIC >64 µg/mL) than chlorophenyl analogs (MIC = 8–16 µg/mL) due to reduced membrane penetration .

- Dose-response assays : Use checkerboard microdilution to identify synergistic effects (e.g., with fluconazole) that mitigate potency variations .

Q. How to design experiments for structure-activity relationship (SAR) studies of this compound?

- Substituent variation : Synthesize analogs with alkyl/aryl groups at the 5-position (e.g., 5-cyclopentyl vs. 5-adamantyl) to assess bulkiness vs. activity .

- Functional group modulation : Replace the thiol (-SH) with methylthio (-SCH₃) to evaluate redox stability in pharmacokinetic assays (e.g., liver microsome incubation) .

Methodological Notes

- Data contradiction analysis : Cross-validate biological results using orthogonal assays (e.g., broth microdilution + time-kill curves) to distinguish true activity from assay artifacts .

- Synthetic optimization : Employ DoE (Design of Experiments) to statistically optimize solvent/base ratios and reduce byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.